5-Hydroxy-2-methyl-2-octyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one
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Overview
Description
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone is an organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The unique structure of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-octylthiophene with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a Grignard reagent, where 2-methyl-2-octylthiophene is reacted with prop-2-enyl magnesium bromide. This reaction is usually conducted in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis. Purification steps, including distillation and recrystallization, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophenones with various functional groups.
Scientific Research Applications
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone involves its interaction with specific molecular targets and pathways The hydroxyl group and thiophene ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share structural similarities with 5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone and exhibit diverse biological activities.
2-methyl-4-quinolones: Known for their pharmaceutical applications and unique chemical properties.
Uniqueness
5-hydroxy-2-methyl-2-octyl-4-prop-2-enyl-3-thiophenone stands out due to its specific structural features, including the presence of a thiophene ring and a prop-2-enyl group
Properties
CAS No. |
646517-67-1 |
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Molecular Formula |
C16H26O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-5-octyl-3-prop-2-enylthiophen-2-one |
InChI |
InChI=1S/C16H26O2S/c1-4-6-7-8-9-10-12-16(3)14(17)13(11-5-2)15(18)19-16/h5,17H,2,4,6-12H2,1,3H3 |
InChI Key |
CCAUCDQTCHEATB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=C(C(=O)S1)CC=C)O)C |
Origin of Product |
United States |
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